6-((1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
6-((1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a piperidine ring, a nicotinonitrile moiety, and a 3,4-dimethoxybenzoyl group
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction
Biochemical Pathways
Piperidine derivatives have been found to exhibit various pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be functionalized with a 3,4-dimethoxybenzoyl group through an acylation reaction using 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 6-hydroxynicotinonitrile under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-((1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the nicotinonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
6-((1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, potentially leading to the discovery of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- **6-((1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)oxy)pyridine
- **6-((1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)oxy)quinoline
Uniqueness
Compared to similar compounds, 6-((1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to the presence of the nicotinonitrile moiety, which can enhance its binding affinity to certain biological targets. This makes it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
6-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-25-17-5-4-15(11-18(17)26-2)20(24)23-9-7-16(8-10-23)27-19-6-3-14(12-21)13-22-19/h3-6,11,13,16H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIVUMNFDSCLLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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